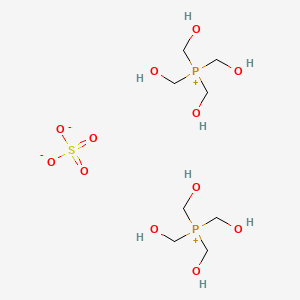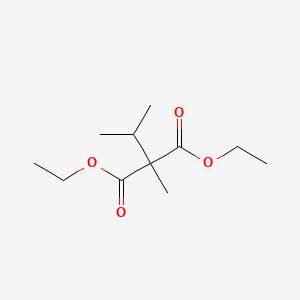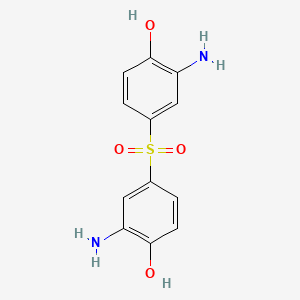
Methyl pentafluoromethacrylate
Vue d'ensemble
Description
Methyl pentafluoromethacrylate is an organic compound with the chemical formula C5H3F5O2 . It is a fluorinated ester belonging to the class of methacrylates. This compound is known for its unique properties, including its ability to resist protein adsorption and its use in various scientific and industrial applications .
Méthodes De Préparation
Methyl pentafluoromethacrylate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 2-(trifluoromethyl)-3,3,3-trifluoropropionate with triethylamine and boron trifluoride . The reaction is typically carried out under heating conditions for about three hours, yielding the desired product with a yield of approximately 71% . Industrial production methods may vary, but they generally follow similar principles of using fluorinated precursors and appropriate catalysts.
Analyse Des Réactions Chimiques
Methyl pentafluoromethacrylate undergoes various chemical reactions, including polymerization and substitution reactions. It acts as a polymerization inhibitor by reacting with the hydroxyl group on the side chain of the polymerization initiator to form an ether linkage . This reaction prevents the polymerization of other monomers without interfering with the functional groups on the main chain . The compound can also participate in substitution reactions, where the fluorine atoms can be replaced by other functional groups under specific conditions .
Applications De Recherche Scientifique
Methyl pentafluoromethacrylate has a wide range of scientific research applications:
Surface Modification: It is used in creating biocompatible materials for medical implants and biosensors due to its resistance to protein adsorption.
Controlled Adhesion: Researchers incorporate it into polymers to tailor surface properties for controlling cell adhesion, which is useful in tissue engineering.
Electronics and Photonics: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and as photoresists in microfabrication processes.
Drug Delivery: This compound-based polymers are investigated for controlled drug release and targeted delivery systems.
Membranes: It is used in separation membranes for applications like gas separation and water purification.
Mécanisme D'action
The primary mechanism of action of methyl pentafluoromethacrylate involves its role as a polymerization inhibitor. It reacts with the hydroxyl group on the side chain of the polymerization initiator, forming an ether linkage that prevents the polymerization of other monomers . This mechanism is crucial in controlling the polymerization process and ensuring the stability of the resulting polymers.
Comparaison Avec Des Composés Similaires
Methyl pentafluoromethacrylate can be compared with other fluorinated methacrylates, such as:
- Methyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate
- Methyl 2-(trifluoromethyl)-3,3,3-trifluoropropionate
These compounds share similar fluorinated structures but differ in their specific functional groups and reactivity. This compound is unique due to its specific arrangement of fluorine atoms, which imparts distinct properties such as enhanced resistance to protein adsorption and specific reactivity in polymerization processes .
Propriétés
IUPAC Name |
methyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5O2/c1-12-4(11)2(3(6)7)5(8,9)10/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJFAPJDIVTPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218622 | |
| Record name | Acrylic acid, 3,3-difluoro-2-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685-09-6 | |
| Record name | Methyl 3,3-difluoro-2-(trifluoromethyl)acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acrylic acid, 3,3-difluoro-2-(trifluoromethyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic acid, 3,3-difluoro-2-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl perfluoromethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1293722.png)






![N-[(2,4-dichlorophenyl)methyl]-2-ethoxyethanamine](/img/structure/B1293734.png)






